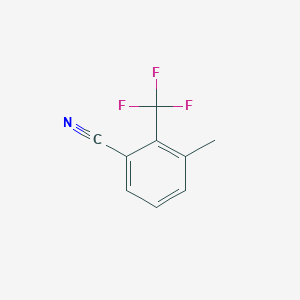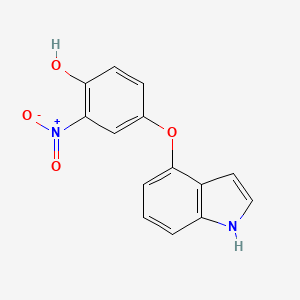
1-bromo-2-(cyclopentylmethoxy)Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-(cyclopentylmethoxy)benzene is an organic compound with the molecular formula C12H15BrO. It consists of a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group. This compound is a derivative of bromobenzene and is used in various chemical reactions and applications due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-2-(cyclopentylmethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
A common synthetic route involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. The cyclopentylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopentylmethanol and a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-2-(cyclopentylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include phenols and quinones.
Reduction: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-bromo-2-(cyclopentylmethoxy)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-bromo-2-(cyclopentylmethoxy)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The cyclopentylmethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Another halobenzene with a fluorine atom.
Uniqueness
1-bromo-2-(cyclopentylmethoxy)benzene is unique due to the presence of both a bromine atom and a cyclopentylmethoxy group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications and research fields .
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
1-bromo-2-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H15BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Clé InChI |
PECMCIZCAFWGAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)

![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)


![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)

![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)


